

# Buparlisib Efficacy in PIK3CA Mutant Cell Lines: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Buparlisib Hydrochloride*

Cat. No.: *B1139140*

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## Introduction

Buparlisib (BKM120) is a potent and specific oral pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor that targets the p110 $\alpha$ ,  $\beta$ ,  $\delta$ , and  $\gamma$  isoforms. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its aberrant activation, often driven by mutations in the PIK3CA gene, is a hallmark of many cancers. Activating mutations in PIK3CA are frequently observed in a variety of solid tumors, including breast, colorectal, and head and neck cancers, making it a key target for therapeutic intervention. These application notes provide a summary of the efficacy of buparlisib in PIK3CA mutant cell lines, along with detailed protocols for key experimental assays.

## Data Presentation

The following tables summarize the in vitro efficacy of buparlisib in various cancer cell lines, categorized by their PIK3CA mutation status. The data indicates a general trend of increased sensitivity to buparlisib in cell lines harboring PIK3CA mutations.

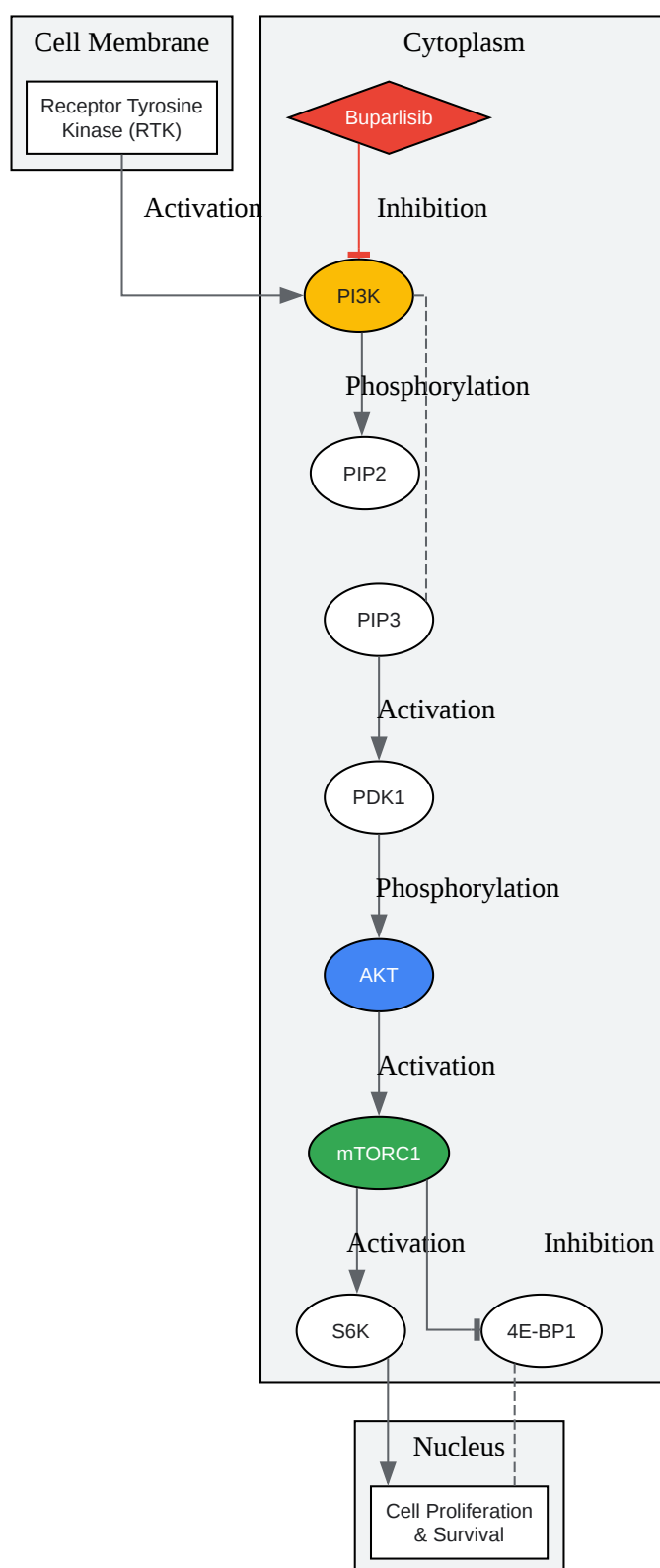
Cell Line	Cancer Type	PIK3CA Mutation Status	Buparlisib IC50 (μM)	Reference
CAL33	Head and Neck Squamous Cell Carcinoma	H1047R Mutant	Not specified, but higher sensitivity observed in combination therapy compared to wild-type	<a href="#">[1]</a>
CAL27	Head and Neck Squamous Cell Carcinoma	Wild-Type	Not specified	<a href="#">[1]</a>
MLS402-91	Myxoid Liposarcoma	H1047R Mutant (engineered)	Not specified, but increased apoptosis observed compared to wild-type	<a href="#">[2]</a>
NCI-H460	Lung Cancer	Mutant	Not specified, but shown to induce apoptosis	<a href="#">[3]</a>

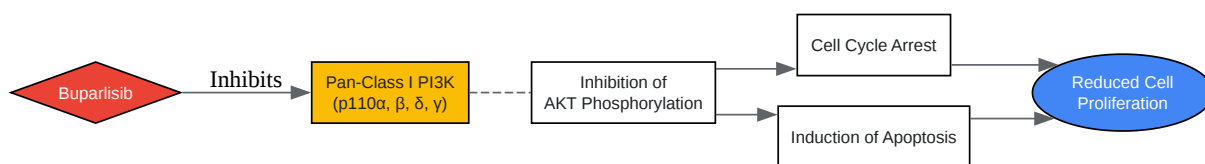
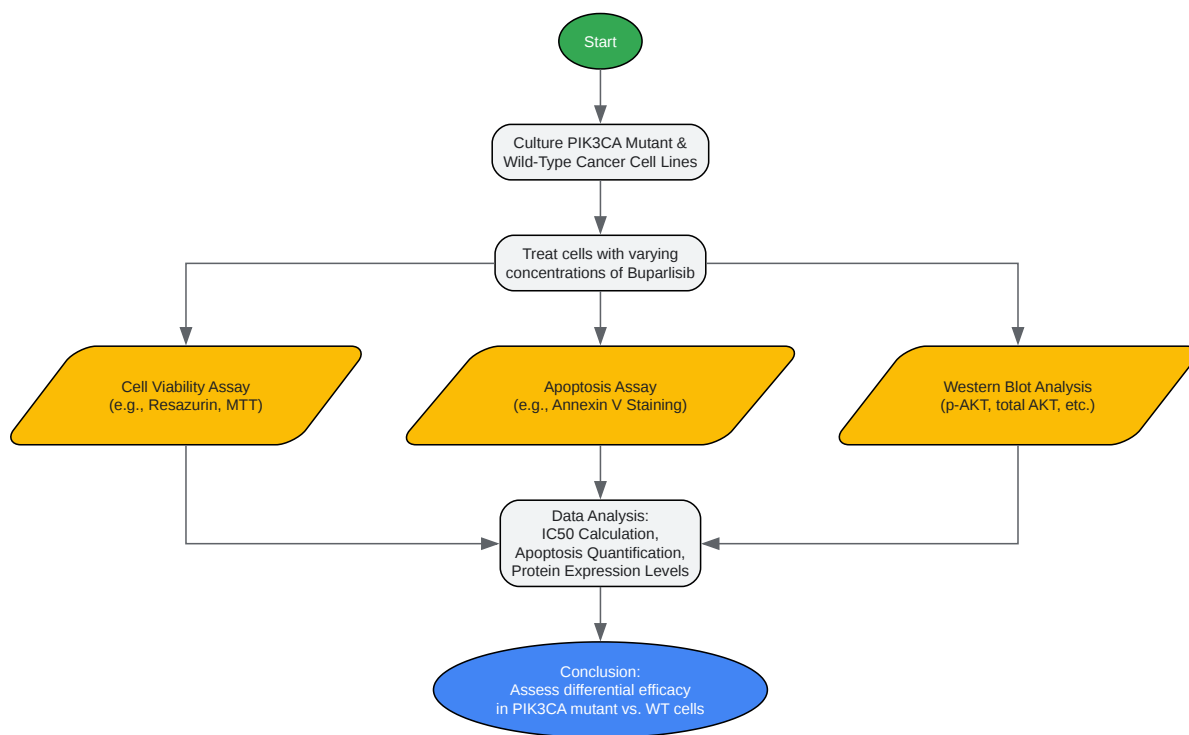
Cell Line	Cancer Type	PIK3CA Mutation Status	Other Relevant Mutations	Buparlisib IC50 (μM)	Reference
A549	Lung Carcinoma	Wild-Type	KRAS G12S	~1.5	<a href="#">[4]</a>
MCF-7	Breast Adenocarcinoma	E545K Mutant	-	0.173	
T47D	Breast Ductal Carcinoma	H1047R Mutant	-	~0.5	
BT-474	Breast Ductal Carcinoma	K111N Mutant	ERBB2 amplification	~0.8	
SK-BR-3	Breast Adenocarcinoma	Wild-Type	ERBB2 amplification	~1.2	
HCT116	Colorectal Carcinoma	H1047R Mutant	KRAS G13D	~0.7	
HT29	Colorectal Adenocarcinoma	Wild-Type	BRAF V600E	~2.5	
U87 MG	Glioblastoma	Wild-Type	PTEN null	~0.9	

Note: IC50 values can vary between studies due to different experimental conditions (e.g., assay type, incubation time). The data presented here is for comparative purposes.

## Signaling Pathways and Experimental Workflows

To visually represent the underlying biological processes and experimental designs, the following diagrams are provided in Graphviz DOT language.





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